molecular formula C27H22O8S2 B11976322 bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate CAS No. 6643-55-6

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11976322
CAS No.: 6643-55-6
M. Wt: 538.6 g/mol
InChI Key: PMUCYMXYMHXYFD-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C27H22O8S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a fluorene core, which is further substituted with two sulfonate groups.

Preparation Methods

The synthesis of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene with 4-methoxyphenyl sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its stability and ability to form complexes with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate can be compared with other similar compounds, such as:

  • Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
  • Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
  • Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

These compounds share a similar fluorene core but differ in the substituents attached to the phenyl rings. The differences in substituents can lead to variations in their chemical reactivity, stability, and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

6643-55-6

Molecular Formula

C27H22O8S2

Molecular Weight

538.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3

InChI Key

PMUCYMXYMHXYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

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